molecular formula C7H5BrN2O B8643539 2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetonitrile

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetonitrile

Cat. No.: B8643539
M. Wt: 213.03 g/mol
InChI Key: RPYTUGXJLQZESU-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-oxopyridin-1(2H)-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5BrN2O and its molecular weight is 213.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)acetonitrile

InChI

InChI=1S/C7H5BrN2O/c8-6-1-2-7(11)10(5-6)4-3-9/h1-2,5H,4H2

InChI Key

RPYTUGXJLQZESU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1Br)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Hydroxy-5-bromopyridine (5.000 g, 28.74 mmol), potassium carbonate (14.30 g, 9.283 mL, 103.5 mmol), and sodium iodide (1.077 g, 7.185 mmol) were suspended in chloroacetonitrile (10.85 g, 9.095 mL, 143.7 mmol). The reaction mixture was heated to 60° C. and stirred for 2 hours. The reaction mixture was allowed to cool to room temperature, filtered, and the filtercake was washed with dichloromethane and ethyl acetate. The filtrate was concentrated and purified on 120 g of silica gel utilizing a gradient of 0-100% ethyl acetate in hexanes over 45 minutes to yield the pure product as a beige solid (4.1 g, 67%). 1H NMR (400.0 MHz, DMSO-d6) δ 8.11 (d, J=2.7 Hz, 1H), 7.63 (dd, J=2.8, 9.8 Hz, 1H), 6.49 (d, J=9.8 Hz, 1H), 4.94 (s, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.283 mL
Type
reactant
Reaction Step Two
Quantity
1.077 g
Type
reactant
Reaction Step Three
Quantity
9.095 mL
Type
reactant
Reaction Step Four
Yield
67%

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